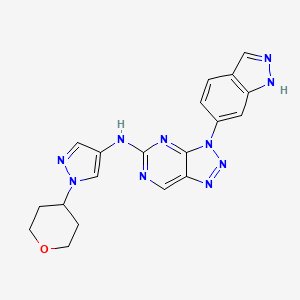

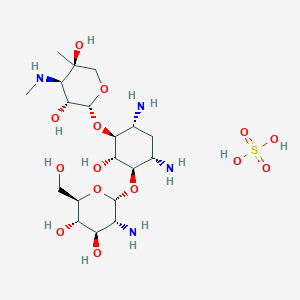

![molecular formula C20H20N4O2 B607694 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide CAS No. 2009273-60-1](/img/structure/B607694.png)

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Novel selective USP7 inhibitor, inducing tumour cell death, enhancing cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors

GNE-6776 is a novel selective USP7 inhibitor, inducing tumor cell death. GNE-6776 enhances cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound was synthesized via a three-component reaction, characterized using FT-IR, NMR, X-ray diffraction, and computational chemistry methods. This detailed analysis aids in understanding its molecular structure and properties (Jayarajan et al., 2019).

Non-linear Optical (NLO) Properties

- The compound has been investigated for its non-linear optical properties. Such studies are crucial for applications in photonics and telecommunications (Jayarajan et al., 2019).

Molecular Docking and Potential Anticancer Activity

- Molecular docking analyses have suggested that the compound could interact with the colchicine binding site of tubulin. This indicates a potential for inhibiting tubulin polymerization, which is a promising avenue for anticancer therapy (Jayarajan et al., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide' involves the synthesis of the bipyridine core followed by the addition of the amine, ethyl, and hydroxyphenyl groups. The carboxamide group is then added through a coupling reaction.", "Starting Materials": [ "2-acetylpyridine", "methylamine", "ethyl bromide", "4-hydroxybenzaldehyde", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Condensation of 2-acetylpyridine with methylamine to form 2-methylamino-3-pyridone", "Alkylation of 2-methylamino-3-pyridone with ethyl bromide to form 4-ethyl-2-methylamino-3-pyridone", "Reduction of 4-ethyl-2-methylamino-3-pyridone with sodium borohydride to form 4-ethyl-2-methylamino-3-pyridinol", "Condensation of 4-ethyl-2-methylamino-3-pyridinol with 4-hydroxybenzaldehyde in acetic acid to form 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Acetylation of 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with acetic anhydride and triethylamine to form 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Coupling of 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with N-methyl-3,3'-bipyridine-6-carboxamide in N,N-dimethylformamide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents to form '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide", "Purification of the compound through precipitation with diethyl ether and recrystallization from ethanol" ] } | |

CAS-Nummer |

2009273-60-1 |

Molekularformel |

C20H20N4O2 |

Molekulargewicht |

348.41 |

IUPAC-Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) |

InChI-Schlüssel |

UCYSSYGGXOFJKK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GNE-6776; GNE 6776; GNE6776 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide and how does this interaction provide insights for researchers?

A1: The research paper focuses on the interaction of this compound with USP7. [] While the abstract doesn't detail the downstream effects, studying the complex structure can provide crucial information for researchers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

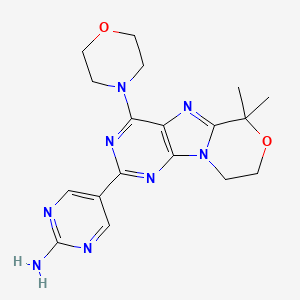

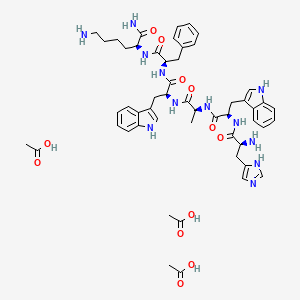

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

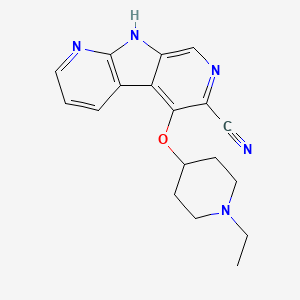

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)

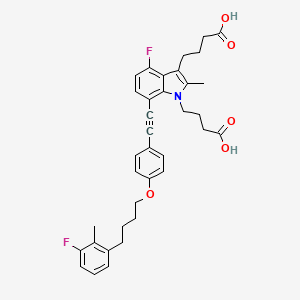

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)